5-methyl-1H-imidazo[4,5-b]pyridine
Overview
Description
5-Methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moietyThe structural resemblance of imidazo[4,5-b]pyridines to purines makes them promising candidates for bioisosteres, which can improve selectivity, pharmacokinetics, and metabolic stability in drug design .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been associated with various biological activities, including acting as gaba a receptor positive allosteric modulators . They are also known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Mode of Action
It’s worth noting that imidazo[4,5-b]pyridine derivatives have been found to interact with their targets, leading to changes in cellular pathways .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been associated with various biological activities, including acting as gaba a receptor positive allosteric modulators .
Action Environment
The synthesis of imidazo[4,5-b]pyridine derivatives often involves reactions carried out under a protective atmosphere of dry nitrogen or utilizing a calcium chloride tube .
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with receptor tyrosine kinases, including c-Met, which is involved in cell proliferation and survival . Additionally, this compound can inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2) and Aurora B kinase, which are essential for cell cycle regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to exert antiproliferative effects on cancer cells, including lung and pancreatic cancer cells . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of receptor tyrosine kinases, leading to altered cell signaling and reduced cell proliferation . Furthermore, this compound can affect gene expression by inhibiting transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptor tyrosine kinases and enzymes, altering their activity and function. For instance, it can inhibit the activity of c-Met by binding to its active site, preventing the phosphorylation of downstream signaling molecules . Additionally, this compound can inhibit the activity of CDK2 and Aurora B kinase by binding to their ATP-binding sites, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have sustained antiproliferative effects on cancer cells, with prolonged exposure leading to increased cell death and reduced tumor growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP1A2 . The metabolites of this compound can undergo further biotransformation by enzymes such as N-acetyltransferase and sulfotransferase, leading to the formation of more potent or less active metabolites . These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters and can bind to plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of this compound in specific tissues can affect its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . The localization of this compound in these compartments can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazole ring starting from readily available 2,3-diaminopyridines. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach involves the use of formaldehyde as the carbonyl component, leading to the formation of an unsubstituted imidazole ring .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig and Suzuki couplings, to introduce various substituents onto the imidazo[4,5-b]pyridine scaffold .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen in the presence of palladium on carbon or Raney nickel are used.
Substitution: Halogenation can be achieved using iodine or bromine, while nucleophilic substitutions often involve amines or thiols.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
5-Methyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is used in the development of materials for optoelectronic devices and sensors.
Comparison with Similar Compounds
5-Methyl-1H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
These compounds share the imidazole-pyridine fused ring system but differ in the position of the nitrogen atoms and substituents. The unique positioning of the nitrogen atoms in this compound contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
5-methyl-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-6-7(10-5)9-4-8-6/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANINCNCSTYFSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428059 | |
Record name | 5-methyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27582-24-7 | |
Record name | 5-Methyl-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27582-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-3H-imidazo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 5-methyl-1H-imidazo[4,5-b]pyridine and how was it determined?
A1: this compound is an organic compound with a molecular structure characterized by a fused imidazole and pyridine ring system, with a methyl group substituted at the 5th position of the imidazole ring. The research article describes the determination of its molecular structure using a combination of experimental and theoretical methods.
- X-ray Diffraction: Single-crystal X-ray diffraction analysis provided precise information about the bond lengths, bond angles, and crystal packing of the molecule. The study found that this compound crystallizes in the Pbca space group with specific lattice parameters [].
- Density Functional Theory (DFT) Calculations: DFT calculations at the B3LYP/6-31G(d,p) level were performed to optimize the molecular geometry and calculate vibrational frequencies. The theoretically obtained bond lengths and angles were found to be in good agreement with the experimental data from X-ray diffraction [].
Q2: Does this compound form hydrogen bonds, and if so, what is their nature?
A2: Yes, this compound forms hydrogen bonds. The X-ray crystallography data revealed that the N-H group of the imidazole ring acts as a proton donor in a moderately strong hydrogen bond []. This hydrogen bond is formed with the nitrogen atom of the pyridine ring in an adjacent molecule within the crystal lattice. This interaction is supported by the presence of a broad and intense band in the infrared (IR) spectrum, characteristic of N-H stretching vibrations involved in hydrogen bonding [].
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